6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol
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Overview
Description
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol is an organic compound that belongs to the class of phenoxy alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol typically involves a multi-step process. One common method includes the reaction of 4-aminobenzaldehyde with phenol to form 4-[(E)-(phenylimino)methyl]phenol. This intermediate is then reacted with 6-bromohexan-1-ol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-{4-[(E)-(phenylimino)methyl]phenoxy}hexanal.
Reduction: Formation of 6-{4-[(E)-(phenylamino)methyl]phenoxy}hexan-1-ol.
Substitution: Various substituted phenoxyhexanols depending on the nucleophile used.
Scientific Research Applications
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including photoresponsive adhesives.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(phenyldiazenyl)phenoxy)hexan-1-ol
- 6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate
Uniqueness
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol is unique due to its specific imino and phenoxy functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
920492-07-5 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
6-[4-(phenyliminomethyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23NO2/c21-14-6-1-2-7-15-22-19-12-10-17(11-13-19)16-20-18-8-4-3-5-9-18/h3-5,8-13,16,21H,1-2,6-7,14-15H2 |
InChI Key |
MCBLGBFHJSDIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
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